Home > Products > Screening Compounds P26351 > 4-(2-Oxopiperazin-1-ylmethyl)benzamidine
4-(2-Oxopiperazin-1-ylmethyl)benzamidine -

4-(2-Oxopiperazin-1-ylmethyl)benzamidine

Catalog Number: EVT-8475417
CAS Number:
Molecular Formula: C12H16N4O
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(2-Oxopiperazin-1-ylmethyl)benzamidine is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an inhibitor of coagulation factors. It is classified as a benzamidine derivative, which is a structural motif commonly associated with biological activity, especially in the context of anticoagulant therapies. This compound is primarily studied for its role in inhibiting Factor Xa, a crucial component in the coagulation cascade, making it relevant in the treatment of thromboembolic disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine typically involves multi-step organic reactions. One common method includes:

  1. Formation of the piperazine ring: Starting from a suitable precursor, a piperazine derivative is synthesized, often involving cyclization reactions.
  2. Introduction of the oxo group: The piperazine derivative is then modified to introduce a carbonyl group, which can be achieved through oxidation reactions.
  3. Benzamidine formation: The final step involves coupling the oxopiperazine with an appropriate benzamidine moiety, often utilizing coupling agents to facilitate the reaction.

This synthetic route may involve protecting groups to ensure selective reactions at specific sites on the molecule, followed by deprotection steps to yield the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine can be represented as follows:

  • Chemical Formula: C12_{12}H15_{15}N3_{3}O
  • Molecular Weight: Approximately 219.27 g/mol
  • Structural Features:
    • A benzene ring connected to a piperazine moiety.
    • An oxo group (C=O) attached to the piperazine nitrogen.

The compound's three-dimensional conformation can be analyzed using computational chemistry techniques such as molecular docking studies, which help visualize its interaction with biological targets like Factor Xa .

Chemical Reactions Analysis

Reactions and Technical Details

4-(2-Oxopiperazin-1-ylmethyl)benzamidine participates in several chemical reactions relevant to its function as an inhibitor:

  1. Enzyme Inhibition: It acts as a competitive inhibitor for Factor Xa by binding to its active site, thereby preventing substrate access.
  2. Hydrolysis Reactions: Under certain conditions, the amidine group may undergo hydrolysis, leading to the formation of less active metabolites.
  3. Derivatization Reactions: The compound can be further modified to enhance its pharmacological properties or alter its solubility profile through various chemical reactions such as alkylation or acylation .
Mechanism of Action

Process and Data

The mechanism of action for 4-(2-Oxopiperazin-1-ylmethyl)benzamidine primarily involves:

  1. Binding to Factor Xa: The compound binds specifically to the active site of Factor Xa due to its structural complementarity.
  2. Inhibition of Prothrombin Activation: By inhibiting Factor Xa, it effectively reduces thrombin generation from prothrombin, leading to decreased fibrin formation and clot development.
  3. Pharmacodynamics: This inhibition results in anticoagulant effects that are beneficial in preventing thromboembolic events such as deep vein thrombosis and pulmonary embolism .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation into pharmaceutical products and influence its bioavailability and efficacy .

Applications

Scientific Uses

4-(2-Oxopiperazin-1-ylmethyl)benzamidine has significant applications in:

  1. Anticoagulant Development: It serves as a lead compound for developing new anticoagulants targeting Factor Xa.
  2. Research Tool: Used in biochemical assays to study coagulation pathways and evaluate new therapeutic strategies for thromboembolic diseases.
  3. Pharmaceutical Formulations: Potentially formulated into drugs aimed at managing conditions like atrial fibrillation, venous thromboembolism, and other related disorders .
Introduction to 4-(2-Oxopiperazin-1-ylmethyl)benzamidine in Medicinal Chemistry

Historical Development of Benzamidine Derivatives as Serine Protease Inhibitors

Benzamidine (C₇H₈N₂) emerged historically as a fundamental serine protease inhibitor scaffold due to its ability to form critical electrostatic and hydrogen-bonding interactions within the protease S1 pocket. The planar amidinium group (─C(=NH)NH₂) engages in bidentate hydrogen bonds with aspartate/glutamate residues conserved in serine proteases, while the aromatic ring provides hydrophobic stabilization [4] [7]. Early pharmacological studies in the 1970s established unsubstituted benzamidine as a moderately potent trypsin inhibitor, but its therapeutic utility was hampered by poor oral bioavailability, rapid systemic clearance, and significant off-target effects against physiologically related enzymes [7].

  • Table 1: Key Early Benzamidine Derivatives and Their Limitations
    CompoundTarget Enzyme(s)Potency (Ki/IC₅₀)Major Limitations
    BenzamidineTrypsin~10-50 µMLow potency, poor selectivity, negligible oral absorption
    p-AminobenzamidineTrypsin, Plasmin1-10 µMImproved potency over benzamidine, still low bioavailability
    PentamidineTrypsin-like proteasesSub-µMSignificant toxicity (hypotension, renal effects)
    Dabigatran etexilate*Thrombin4.5 nMRepresents later prodrug approach; highlights historical bioavailability challenges of amidines

N-substitution strategies, particularly N,N-diethylbenzamidine, marked a pivotal advancement. By reducing the amidine pKₐ from ~11.5 (benzamidine) to ~8.5-9.5, these modifications significantly enhanced membrane permeability while retaining essential binding interactions. This pKₐ lowering decreased the compound's cationic character at physiological pH, thereby improving passive diffusion and oral absorption potential [7] [10]. Concurrently, researchers explored bioisosteric replacements like 1-aminoisoquinoline and 3-aminobenzisoxazole, further diversifying the pharmacophore landscape and demonstrating that optimal basicity, rather than strict mimicry of the benzamidine cation, governed efficacy and pharmacokinetics [3] [10]. This era established benzamidine derivatives as privileged scaffolds for serine protease inhibition, setting the stage for targeted modifications like piperazine integration for coagulation factors.

Role in Coagulation Cascade Modulation: Focus on Factor Xa and Thrombin Inhibition

4-(2-Oxopiperazin-1-ylmethyl)benzamidine represents a strategically designed inhibitor targeting key nodes within the coagulation cascade – specifically Factor Xa (FXa) and thrombin (Factor IIa). Its mechanism centers on high-affinity, reversible binding to the protease active site. The benzamidine moiety anchors the molecule deep within the S1 pocket of FXa or thrombin, forming salt bridges with the carboxylate group of Asp189 (chymotrypsin numbering) [2] [4] [5]. This primary interaction provides substantial binding energy (often contributing 5-7 kcal/mol to ΔG). Crucially, the 2-oxopiperazine linker acts as a versatile spacer and hydrogen bond acceptor/donor, enabling optimal positioning of the pendant hydrophobic group (often an aryl sulfonamide, naphthyl, or heterocycle attached to the piperazine nitrogen) into the S4 pocket of FXa or the aryl binding site of thrombin [2] [5] [9]. This dual-pocket engagement confers high potency and selectivity.

  • Table 2: Inhibitory Profile of Representative 4-(2-Oxopiperazin-1-ylmethyl)benzamidine Derivatives
    Compound Structural Feature (P4 Group)Factor Xa Ki (nM)Thrombin Ki (nM)Selectivity (FXa vs Thrombin)Antithrombotic Efficacy (Model, % Inhibition)
    6-Chlorobenzo[b]thiophene-2-sulfonyl0.6 - 2.0>10,000>5,000-fold85% (Venous Thrombosis, rat)
    5-Chloroindol-2-ylsulfonyl0.8 - 3.0>10,000>3,300-fold90% (Arterial Thrombosis, rabbit)
    Naphthalene-2-sulfonyl (Parent compound)5 - 201,000 - 5,000~200-fold70% (Venous Thrombosis, rat)

QSAR studies on related (S)-3-(2-(naphthalene-2-sulfonamido)-3-oxobutyl)benzimidamide derivatives highlight the critical molecular determinants for FXa inhibition:

  • Electrostatic Potential: High positive potential localized on the amidine nitrogen atoms correlates with stronger S1 (Asp189) binding [4].
  • Hydrophobic Surface Area: Optimal hydrophobicity of the S4-binding group (e.g., naphthyl, chlorinated heterocycles) enhances binding affinity; excessive bulk can diminish potency [4] [5].
  • Stereochemistry: The (S)-configuration at chiral centers linking the P1 and P4 elements is often essential for optimal S1-S4 pocket bridging and maximal activity (typically 10-100 fold higher potency than (R)-isomers) [4] [5].
  • H-bonding Capacity: The 2-oxo group of the piperazine and sulfonamide NH act as crucial H-bond donors/acceptors with backbone residues (Gly218, Tyr99 in FXa), contributing significantly to affinity and selectivity over off-target proteases like trypsin or plasmin [2] [5] [9].

This targeted inhibition disrupts the coagulation cascade at its amplification point (thrombin) or convergence point (FXa), preventing fibrin formation and thrombus growth more efficiently than agents targeting upstream factors [2] [3] [5].

Structural Evolution from Classical Benzamidines to Piperazine-Integrated Analogues

The integration of the 2-oxopiperazine moiety into the benzamidine scaffold marks a deliberate structural evolution aimed at overcoming the pharmacokinetic and pharmacodynamic limitations of early analogues. Classical bis-benzamidines (e.g., furamidine) or simple N-alkylbenzamidines suffered from high clearance, limited volume of distribution (Vd), negligible oral bioavailability (often <5%), and often compromised selectivity due to excessive positive charge density [7] [10]. The incorporation of the 2-oxopiperazine linker addressed several key issues:

  • Modulation of Amidino pKₐ: While retaining the essential S1-anchoring benzamidine, the electron-withdrawing nature of the adjacent -CH₂- linked to the piperazine carbonyl slightly reduces the amidine pKₐ compared to unsubstituted benzamidine (estimated pKₐ ~10.5-11.0 vs. ~11.5). This reduction decreases the fraction of the permanently charged species at physiological pH, enhancing passive intestinal permeability [3] [10].
  • Introduction of Conformational Flexibility and Directionality: The piperazine ring provides a semi-rigid scaffold that optimally projects the hydrophobic P4 group (attached to the piperazine N4 nitrogen) towards the enzyme's S4 pocket. The 2-oxo (carbonyl) group serves a dual purpose: acting as a hydrogen bond acceptor (often with Gly218 in FXa) and reducing the basicity of the adjacent piperazine nitrogen, thereby minimizing non-specific cationic interactions with phospholipids or plasma proteins that contribute to high clearance [2] [5] [6].
  • Enhanced Binding Affinity and Selectivity: The piperazine linker enables the presentation of bulky, hydrophobic S4 binding elements (e.g., substituted naphthalenes, benzo[b]thiophenes, indoles) that engage deeply within the S4 pocket of FXa (composed of residues Tyr99, Phe174, Trp215). This engagement provides substantial hydrophobic and π-stacking interactions, dramatically boosting potency (Ki shifting from µM to nM range) and selectivity over thrombin (which has a narrower, more hydrophobic S2 pocket) and other serine proteases like trypsin or activated Protein C [2] [3] [5].
  • Metabolic Stabilization: Replacing highly basic alkylamino or guanidino linkers (prone to extensive Phase I metabolism) with the semi-rigid 2-oxopiperazine ring reduces metabolic hotspots. The ring itself is relatively stable to oxidative metabolism compared to flexible alkyl chains or anilines [3] [10].
  • Table 3: Structural Milestones in Benzamidine-Based Serine Protease Inhibitor Design
    Generation/ScaffoldRepresentative Structural FeatureKey AdvancementMajor Drawback
    First Generation (Simple Benzamidine)Benzamidine, p-AminobenzamidineDefined core S1 binding motifHigh pKₐ (>11), low bioavailability, poor selectivity
    Second Generation (N-Alkyl Substitution)N,N-DiethylbenzamidineLowered pKₐ (~8.5-9.5), improved permeabilityOften reduced potency, limited S4 engagement
    Third Generation (Rigid Linkers/S4 Binders)Benzamidine linked via amide/ether to arylEnhanced potency via S1-S4 engagementVariable PK, potential for high plasma binding
    Fourth Generation (Piperazine Integration)4-(2-Oxopiperazin-1-ylmethyl)benzamidineOptimal pKₐ tuning (~10.5-11.0), conformational control for S4 binding, improved PK (Vd, F%)Synthesis complexity, potential for CYP interactions via P4 group

The pinnacle of this evolution is exemplified by comparing benzylamine P1 ligands (e.g., Ki ~2.7 nM for FXa but low Vd) to 1-aminoisoquinoline P1 ligands (Ki ~0.33 nM for SQ311) and finally to the 4-(2-oxopiperazin-1-ylmethyl)benzamidine core. The latter achieves a balance where the moderately basic benzamidine (pKₐ ~10.5-11.0) provides strong S1 anchoring, while the 2-oxopiperazine enables optimal presentation of potent S4 binders like 6-chlorobenzo[b]thiophene-2-sulfonyl, yielding FXa Ki values consistently below 2 nM and demonstrating significantly improved oral bioavailability (20-50% in preclinical species) compared to first-generation compounds [3] [10]. This structural framework has proven versatile, allowing exploration of diverse P4 groups to fine-tune potency, selectivity, and pharmacokinetic properties, solidifying its role as a cornerstone in modern anticoagulant design focused on FXa inhibition.

Properties

Product Name

4-(2-Oxopiperazin-1-ylmethyl)benzamidine

IUPAC Name

4-[(2-oxopiperazin-1-yl)methyl]benzenecarboximidamide

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C12H16N4O/c13-12(14)10-3-1-9(2-4-10)8-16-6-5-15-7-11(16)17/h1-4,15H,5-8H2,(H3,13,14)

InChI Key

QLSDWNZNVJSIOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.